molecular formula C12H11FN4O3 B5872738 N-[(4-FLUOROPHENYL)METHYL]-1-METHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE

N-[(4-FLUOROPHENYL)METHYL]-1-METHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE

Cat. No.: B5872738
M. Wt: 278.24 g/mol
InChI Key: YJRSLIHFHVULPL-UHFFFAOYSA-N
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Description

N-[(4-Fluorophenyl)methyl]-1-methyl-4-nitro-1H-pyrazole-5-carboxamide is a synthetic organic compound characterized by the presence of a fluorophenyl group, a nitro group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Fluorophenyl)methyl]-1-methyl-4-nitro-1H-pyrazole-5-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Nitro Group: Nitration of the pyrazole ring is achieved using a mixture of concentrated nitric acid and sulfuric acid.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the pyrazole derivative.

    Formation of the Carboxamide Group: The final step involves the reaction of the intermediate with an appropriate carboxylic acid derivative to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in N-[(4-Fluorophenyl)methyl]-1-methyl-4-nitro-1H-pyrazole-5-carboxamide can undergo reduction to form an amino group.

    Reduction: The compound can be reduced using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Reduction: Formation of N-[(4-Aminophenyl)methyl]-1-methyl-4-nitro-1H-pyrazole-5-carboxamide.

    Substitution: Formation of various halogenated derivatives depending on the halogen used.

Scientific Research Applications

N-[(4-Fluorophenyl)methyl]-1-methyl-4-nitro-1H-pyrazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is studied for its potential use in the development of novel materials with specific electronic properties.

    Biological Studies: It is used as a probe to study enzyme interactions and receptor binding in biological systems.

Mechanism of Action

The mechanism of action of N-[(4-Fluorophenyl)methyl]-1-methyl-4-nitro-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or binding to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-Fluorophenyl)methyl]-1-methyl-4-nitro-1H-pyrazole-5-carboxamide is unique due to the combination of its fluorophenyl, nitro, and pyrazole groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-methyl-4-nitropyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN4O3/c1-16-11(10(7-15-16)17(19)20)12(18)14-6-8-2-4-9(13)5-3-8/h2-5,7H,6H2,1H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJRSLIHFHVULPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)[N+](=O)[O-])C(=O)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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